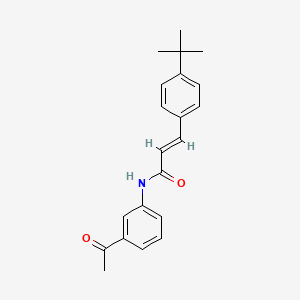![molecular formula C19H19ClN2O B5714718 N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as CQ, and it belongs to a class of compounds known as quinoline derivatives. CQ has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
作用机制
The mechanism of action of CQ is not fully understood, but it is thought to involve the inhibition of various signaling pathways. CQ has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. CQ has also been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation. Additionally, CQ has been found to inhibit the mTOR pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and physiological effects:
CQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CQ has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, CQ has been found to inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using CQ in lab experiments is its broad range of biological activities. CQ has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects, making it a versatile compound for studying various biological processes. However, one limitation of using CQ in lab experiments is its potential toxicity. CQ has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of CQ. One area of research is the development of CQ analogs with improved therapeutic properties. Another area of research is the investigation of the effects of CQ on the gut microbiome. Additionally, the potential use of CQ as a treatment for inflammatory bowel disease and other inflammatory disorders is an area of active research. Finally, the role of CQ in the regulation of autophagy and its potential use in the treatment of neurodegenerative diseases is an area of growing interest.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has been extensively studied for its potential therapeutic applications. Its broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects, make it a versatile compound for studying various biological processes. While there are limitations to its use in lab experiments, the potential for the development of CQ analogs with improved therapeutic properties and the investigation of its effects on the gut microbiome and in the treatment of inflammatory disorders make it an exciting area of research for the future.
合成方法
The synthesis of CQ involves the condensation of 3-chloroacetophenone and 8-methoxy-4-methyl-2-quinolinecarboxaldehyde in the presence of sodium hydroxide. The resulting product is then reduced with sodium borohydride to yield CQ. This method has been optimized to produce high yields of pure CQ.
科学研究应用
CQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CQ has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, CQ has been found to have anti-microbial effects against a range of bacteria and fungi.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-11-18(21-10-9-14-5-3-6-15(20)12-14)22-19-16(13)7-4-8-17(19)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHHOWTHOMYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)

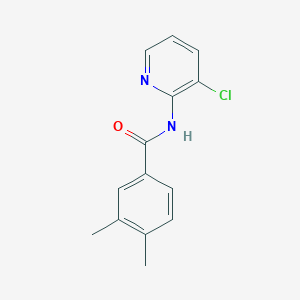
![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)
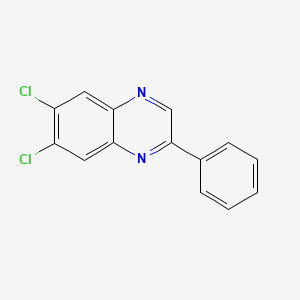
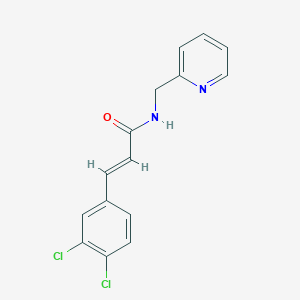
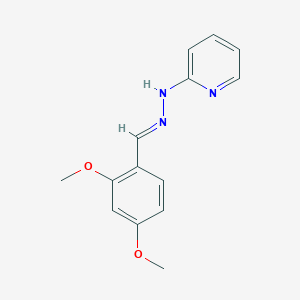
![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)
![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)

